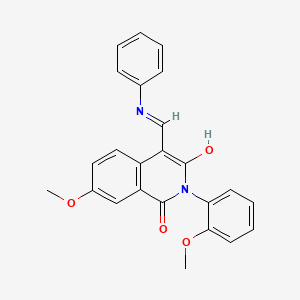![molecular formula C22H30N2O2S B6068005 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6068005.png)
1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has been the subject of extensive research in recent years, and its synthesis, mechanism of action, and potential applications have been investigated in depth.
Mechanism of Action
1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, and induces apoptosis in B-cell malignancies. 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been shown to be highly selective for BTK, with minimal off-target effects on other kinases.
Biochemical and physiological effects:
In addition to its antitumor activity, 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been shown to have other biochemical and physiological effects. 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been shown to inhibit platelet aggregation, which may have implications for its use in patients with thrombotic disorders. 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has also been shown to modulate immune cell function, including the activation of T-cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of B-cell malignancies. 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has also been shown to be effective in overcoming resistance to other BTK inhibitors, which may have implications for its use in patients who have developed resistance to other targeted therapies. One limitation of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several future directions for the research and development of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol. One area of focus is the optimization of the synthesis method to improve yields and purity. Another area of focus is the investigation of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in combination with other targeted agents, such as PI3K inhibitors and PD-L1 inhibitors. Additionally, there is ongoing research into the potential use of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in other B-cell malignancies, such as Waldenstrom macroglobulinemia and multiple myeloma. Finally, there is ongoing research into the use of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in combination with immunotherapy, such as CAR-T cell therapy and checkpoint inhibitors.
Synthesis Methods
The synthesis of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol involves several steps, starting with the reaction of 3-methylbenzylamine with 4-chloro-2-fluoroanisole to form the intermediate 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-4-chloro-2-fluoro-benzene. This intermediate is then reacted with 4-thiomorpholinecarboxylic acid to form the final product, 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol. The synthesis of 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been optimized to produce high yields and purity, and several variations of the synthesis method have been reported in the literature.
Scientific Research Applications
1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been extensively studied for its potential applications in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In preclinical studies, 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has shown potent antitumor activity in both in vitro and in vivo models, and has been shown to be effective in overcoming resistance to other BTK inhibitors. 1-(2-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has also been investigated for its potential as a combination therapy with other targeted agents, such as PI3K inhibitors and PD-L1 inhibitors.
properties
IUPAC Name |
1-[2-[[(3-methylphenyl)methylamino]methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2S/c1-18-5-4-6-19(13-18)14-23-15-20-7-2-3-8-22(20)26-17-21(25)16-24-9-11-27-12-10-24/h2-8,13,21,23,25H,9-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIQWZSVJVLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CC=C2OCC(CN3CCSCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(methylthio)phenyl][1-(phenylsulfonyl)-3-piperidinyl]methanone](/img/structure/B6067939.png)


![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-(2-methoxyphenyl)urea](/img/structure/B6067960.png)
![1-(2,1,3-benzothiadiazol-5-ylmethyl)-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6067966.png)
![1-(3-cyclohexen-1-ylcarbonyl)-4-[4-(1-pyrrolidinylmethyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B6067971.png)
![3-{1-[3-(2-chlorophenyl)propanoyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6067989.png)
![N,N-dimethyl-1-{4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-3-pyrrolidinamine](/img/structure/B6067992.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6067993.png)
![5-(4-chlorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6067998.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N-methyl-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6068006.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6068011.png)
![5-(4-ethoxyphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6068018.png)
![3-(1,3-benzodioxol-5-yl)-2-imino-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B6068024.png)